molecular formula C20H16FN5O2 B2543193 13-fluoro-5-(1-methylindazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034276-16-7

13-fluoro-5-(1-methylindazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2543193
CAS No.: 2034276-16-7
M. Wt: 377.379
InChI Key: OAFWNXZNZHXJKN-UHFFFAOYSA-N
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Description

13-fluoro-5-(1-methylindazole-3-carbonyl)-1,5,9-triazatricyclo[84003,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic compound with a unique structure that includes a fluorine atom, an indazole moiety, and a triazatricyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-fluoro-5-(1-methylindazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Indazole Moiety: The indazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable ketone.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Construction of the Triazatricyclo Framework: This step involves a series of cyclization reactions, often catalyzed by transition metals, to form the triazatricyclo structure.

    Final Coupling Reaction: The final step involves coupling the indazole moiety with the triazatricyclo framework under specific conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indazole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using a strong base like sodium hydride (NaH).

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydride, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Oxidized derivatives of the indazole moiety.

    Reduction: Reduced forms of the carbonyl group, such as alcohols.

    Substitution: Compounds with different substituents replacing the fluorine atom.

Scientific Research Applications

13-fluoro-5-(1-methylindazole-3-carbonyl)-1,5,9-triazatricyclo[840

    Medicinal Chemistry: Due to its unique structure, this compound could be explored as a potential drug candidate for various diseases, including cancer and infectious diseases.

    Materials Science: The compound’s structural properties may make it suitable for use in the development of advanced materials, such as organic semiconductors or polymers.

    Biological Studies: It can be used as a probe to study biological processes, particularly those involving fluorinated compounds.

    Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 13-fluoro-5-(1-methylindazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the indazole moiety can interact with biological macromolecules through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 13-fluoro-5-(1-methylindazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one lies in its combination of a fluorine atom, an indazole moiety, and a triazatricyclo framework. This combination imparts unique chemical and biological properties, such as enhanced binding affinity, metabolic stability, and potential for diverse chemical reactions.

Properties

IUPAC Name

13-fluoro-5-(1-methylindazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O2/c1-24-16-5-3-2-4-13(16)18(23-24)20(28)25-9-8-15-14(11-25)19(27)26-10-12(21)6-7-17(26)22-15/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFWNXZNZHXJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)N3CCC4=C(C3)C(=O)N5C=C(C=CC5=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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